molecular formula C20H22N6OS B287731 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B287731
M. Wt: 394.5 g/mol
InChI Key: SHUFCRHLMCZSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as Compound A, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties.

Mechanism of Action

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A exerts its therapeutic effects by targeting specific signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the expression of COX-2, an enzyme involved in inflammation. In terms of cancer, 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A in lab experiments is its specificity for certain signaling pathways involved in inflammation and cancer. This allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its potential for clinical use.

Future Directions

For research on 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A include further studies on its pharmacokinetics and toxicity, as well as its potential use in combination with other therapies. Additionally, studies on its effects on other signaling pathways and diseases may provide further insight into its therapeutic potential. Finally, the development of more efficient synthesis methods may allow for larger-scale production and clinical use of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A.

Synthesis Methods

The synthesis of 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A involves the reaction of 3-isopropyl-5-methylphenol with potassium carbonate in the presence of dimethyl sulfoxide to form the corresponding phenoxide. The phenoxide is then reacted with 2-chloro-4-methylthiopyrimidine to form the intermediate, which is then reacted with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile to form 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A.

Scientific Research Applications

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

Product Name

5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

5-amino-3-methyl-1-[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C20H22N6OS/c1-11(2)14-6-12(3)7-15(8-14)27-18-9-17(23-20(24-18)28-5)26-19(22)16(10-21)13(4)25-26/h6-9,11H,22H2,1-5H3

InChI Key

SHUFCRHLMCZSNL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC)C(C)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC)C(C)C

Origin of Product

United States

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